Superior Diastereomeric Resolution of Hetero[4]helicenes: (1S)-Camphanic Acid vs. MTPA
In the chemical resolution of racemic hydroxy-substituted dithia-aza[4]helicenes, esters prepared with (1S)-(-)-camphanic acid demonstrated unequivocally better diastereomeric separation than those prepared with (S)-Mosher's acid (MTPA). The resolution using (1S)-(-)-camphanic acid enabled subsequent isolation of both (P)- and (M)-enantiomers with an enantiomeric excess of ≥99%, in good yields [1].
| Evidence Dimension | Diastereomeric separation efficiency and final product enantiopurity |
|---|---|
| Target Compound Data | ≥99% ee for both (P)- and (M)-1(OH) enantiomers |
| Comparator Or Baseline | (S)-Mosher's acid (MTPA) esters |
| Quantified Difference | Qualitative assessment: 'better diastereomeric separation' for target; target achieved ≥99% ee; comparator performance not quantified but explicitly inferior |
| Conditions | Racemic hydroxy dithia-aza[4]helicene (DTA[4]H) 1(OH) resolution via esterification followed by chromatographic separation and hydrolysis; room temperature derivatization |
Why This Matters
This demonstrates that for structurally challenging helicene substrates, (1S)-(-)-camphanic acid provides superior separation and higher final enantiopurity compared to the widely used MTPA alternative, directly impacting procurement decisions for helicene resolution applications.
- [1] Lupi M, Fabbri M, Mazzeo G, Longhi G, Abbate S, Viglianisi C, Menichetti S. Resolution of a Configurationally Stable Hetero[4]helicene. Molecules. 2022;27(4):1160. View Source
